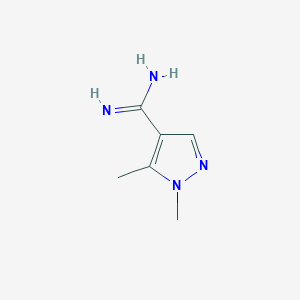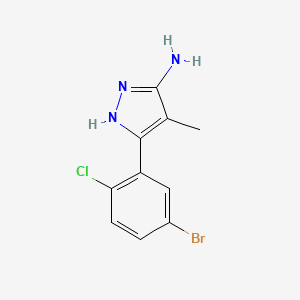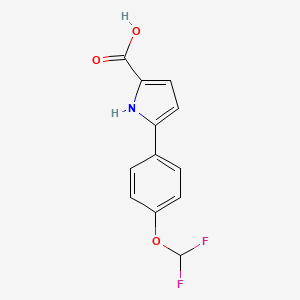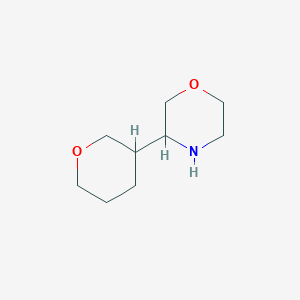
5-Phenyl-4-(2,2,2-trifluoroethyl)-4h-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Phenyl-4-(2,2,2-trifluoroethyl)-4h-1,2,4-triazole-3-thiol is an organofluorine compound characterized by the presence of a carbon-fluorine bond. This compound belongs to the class of triazoles, which are known for their diverse biological activities and applications in various fields such as agriculture, medicine, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-4-(2,2,2-trifluoroethyl)-4h-1,2,4-triazole-3-thiol typically involves the reaction of phenylhydrazine with ethyl 2,2,2-trifluoroacetate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-Phenyl-4-(2,2,2-trifluoroethyl)-4h-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenyl and trifluoroethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like sodium azide.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Halogenated derivatives, azides.
科学的研究の応用
5-Phenyl-4-(2,2,2-trifluoroethyl)-4h-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties, such as corrosion resistance.
作用機序
The mechanism of action of 5-Phenyl-4-(2,2,2-trifluoroethyl)-4h-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in oxidative stress, such as glutathione peroxidase.
Pathways Involved: Modulation of redox balance and inhibition of specific signaling pathways related to inflammation and cell proliferation.
類似化合物との比較
Similar Compounds
5-Phenyl-4-(2,2,2-trifluoroethyl)-4h-1,2,4-triazole-3-thiol: shares similarities with other triazole derivatives, such as:
Uniqueness
- The presence of the trifluoroethyl group imparts unique properties to this compound, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential applications.
特性
分子式 |
C10H8F3N3S |
|---|---|
分子量 |
259.25 g/mol |
IUPAC名 |
3-phenyl-4-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H8F3N3S/c11-10(12,13)6-16-8(14-15-9(16)17)7-4-2-1-3-5-7/h1-5H,6H2,(H,15,17) |
InChIキー |
QAWMWLPBGYPWTC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2CC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(Aminomethyl)-1-methylazetidin-3-yl]ethan-1-ol dihydrochloride](/img/structure/B13622756.png)

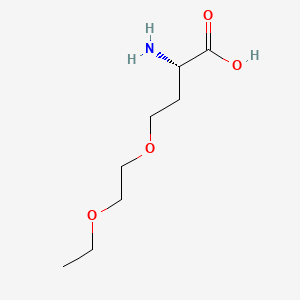
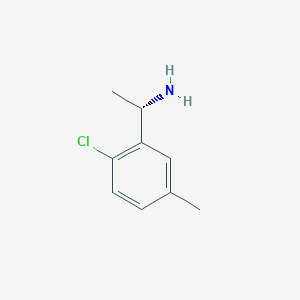
![Ethyl 1-(iodomethyl)-3-(pyrazin-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13622773.png)
